molecular formula C10H14BrNO B8163805 3-Bromo-5-methyl-2-propoxyaniline

3-Bromo-5-methyl-2-propoxyaniline

Cat. No.: B8163805
M. Wt: 244.13 g/mol
InChI Key: SZZQZLXXPAFIOL-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-propoxyaniline is a substituted aniline derivative characterized by a bromine atom at the 3-position, a methyl group at the 5-position, and a propoxy group at the 2-position of the benzene ring. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where substituent positioning influences reactivity and biological activity .

Properties

IUPAC Name

3-bromo-5-methyl-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-4-13-10-8(11)5-7(2)6-9(10)12/h5-6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZQZLXXPAFIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-propoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-methyl-2-propoxyaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of 3-Bromo-5-methyl-2-propoxyaniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methyl-2-propoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst, atmospheric pressure.

Major Products:

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

Scientific Research Applications

3-Bromo-5-methyl-2-propoxyaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-2-propoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and other substituents on the aniline ring can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Bromo-5-methyl-2-propoxyaniline, highlighting differences in substituents, molecular properties, and synthesis methods:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS RN Key Properties/Applications
3-Bromo-5-methyl-2-propoxyaniline C₁₀H₁₄BrNO 244.13 (calculated) Br (3), CH₃ (5), OCH₂CH₂CH₃ (2) Not provided Presumed intermediate for drug synthesis
3-Bromo-5-methoxyaniline C₇H₈BrNO 202.05 Br (3), OCH₃ (5) 16618-68-1 Liquid chromatography applications
3-Bromo-2-ethoxy-5-fluoroaniline C₈H₉BrFNO 234.07 Br (3), OCH₂CH₃ (2), F (5) 1096354-40-3 Fluorinated analog for medicinal chemistry
3-Bromo-5-ethoxyaniline C₈H₁₀BrNO 216.08 Br (3), OCH₂CH₃ (5) Not provided Precursor for halogenated pharmaceuticals
2-Bromo-5-methylaniline C₇H₈BrN 186.04 Br (2), CH₃ (5) 53078-85-6 Low melting point (liquid at RT)
3-Bromo-4-methylaniline C₇H₈BrN 186.04 Br (3), CH₃ (4) 7745-91-7 Solid (mp 27–30°C)

Structural and Functional Differences

  • Substituent Effects: Alkoxy Groups: The propoxy group in 3-Bromo-5-methyl-2-propoxyaniline confers greater steric bulk and lipophilicity compared to methoxy or ethoxy analogs . This may enhance membrane permeability in biological systems. Halogen Position: Bromine at the 3-position (vs. 2-position in 2-Bromo-5-methylaniline ) alters electronic effects on the aromatic ring, influencing electrophilic substitution reactivity.

Physicochemical Properties

  • Melting Points : Methyl and bromine positioning significantly affects physical state. For instance, 3-Bromo-4-methylaniline is a solid (mp 27–30°C) , whereas 2-Bromo-5-methylaniline is liquid at room temperature .
  • Solubility : Propoxy and ethoxy derivatives are less polar than methoxy analogs, reducing water solubility but improving organic solvent compatibility .

Biological Activity

3-Bromo-5-methyl-2-propoxyaniline is an organic compound belonging to the aniline derivative class. Its unique structure, characterized by a bromine atom at the third position and a propoxy group at the second position of the aniline ring, contributes to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure:

  • Molecular Formula: C10H13BrN2O3
  • Molecular Weight: 273.12 g/mol

Synthesis:
The synthesis of 3-bromo-5-methyl-2-propoxyaniline typically involves:

  • Bromination: The bromination of 2-propoxyaniline using bromine or N-bromosuccinimide (NBS) in suitable solvents.
  • Propoxylation: The reaction of 3-bromo-5-methylaniline with propyl alcohol in the presence of acid catalysts.

Biological Activity

Research indicates that 3-bromo-5-methyl-2-propoxyaniline exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various brominated aniline derivatives, including 3-bromo-5-methyl-2-propoxyaniline. The results indicated that this compound demonstrated effective inhibition against several bacterial strains, particularly Gram-positive bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.125 mg/mL0.25 mg/mL
Listeria monocytogenes0.0625 mg/mL0.125 mg/mL

The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Anticancer Activity

In vitro studies have shown that 3-bromo-5-methyl-2-propoxyaniline can induce apoptosis in cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20DNA fragmentation and cell cycle arrest

These findings suggest that the compound may serve as a lead for developing novel anticancer agents .

The biological activity of 3-bromo-5-methyl-2-propoxyaniline is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The bromine atom enhances the compound's ability to form stable complexes with target enzymes, inhibiting their activity.
  • Receptor Modulation: The propoxy group increases lipophilicity, allowing better membrane penetration and interaction with cellular receptors.

Case Studies

  • Antimicrobial Efficacy Study:
    A comprehensive study assessed the antimicrobial effects of various aniline derivatives, including 3-bromo-5-methyl-2-propoxyaniline, against clinical isolates. The results highlighted its potential as an effective antimicrobial agent, particularly against resistant strains of Staphylococcus aureus .
  • Cancer Cell Line Analysis:
    In a series of experiments involving different cancer cell lines, researchers observed that treatment with varying concentrations of 3-bromo-5-methyl-2-propoxyaniline led to significant reductions in cell viability and increased apoptotic markers .

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